molecular formula C11H10BrN3 B1464556 6-(4-Bromophenyl)-2-methylpyrimidin-4-amine CAS No. 1249060-72-7

6-(4-Bromophenyl)-2-methylpyrimidin-4-amine

Cat. No.: B1464556
CAS No.: 1249060-72-7
M. Wt: 264.12 g/mol
InChI Key: UABKEOAVOWCODV-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-methylpyrimidin-4-amine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a bromophenyl group at the 6-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-2-methylpyrimidin-4-amine typically involves the condensation of 4-bromoaniline with 2-methylpyrimidine-4-carbaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The pyrimidine ring can be reduced to a dihydropyrimidine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at room temperature.

Major Products

    Substitution: 6-(4-Azidophenyl)-2-methylpyrimidin-4-amine, 6-(4-Thiophenyl)-2-methylpyrimidin-4-amine.

    Oxidation: 6-(4-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid.

    Reduction: 6-(4-Bromophenyl)-2-methyl-1,2-dihydropyrimidin-4-amine.

Scientific Research Applications

6-(4-Bromophenyl)-2-methylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antiviral activities.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe for studying enzyme-substrate interactions and receptor binding affinities.

    Chemical Biology: The compound is utilized in the design of molecular probes for imaging and diagnostic applications.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets through hydrophobic interactions and halogen bonding. The pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-6-methylpyrimidin-2-amine: Similar structure but with different substitution pattern.

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring instead of a pyrimidine ring.

    6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid: Features an imidazo[2,1-b]thiazole ring system.

Uniqueness

6-(4-Bromophenyl)-2-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the bromophenyl group at the 6-position and the methyl group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.

Properties

IUPAC Name

6-(4-bromophenyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABKEOAVOWCODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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